3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine 3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612715
InChI: InChI=1S/C7H6IN3O/c1-12-6-2-3-11-7(10-6)5(8)4-9-11/h2-4H,1H3
SMILES: COC1=NC2=C(C=NN2C=C1)I
Molecular Formula: C7H6IN3O
Molecular Weight: 275.05 g/mol

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC13612715

Molecular Formula: C7H6IN3O

Molecular Weight: 275.05 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C7H6IN3O
Molecular Weight 275.05 g/mol
IUPAC Name 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H6IN3O/c1-12-6-2-3-11-7(10-6)5(8)4-9-11/h2-4H,1H3
Standard InChI Key XWDLAPDPDUCJEX-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=NN2C=C1)I
Canonical SMILES COC1=NC2=C(C=NN2C=C1)I

Introduction

Structural and Chemical Properties

Core Architecture and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold consists of a pyrazole ring fused to a pyrimidine ring at the 1,5- and a-positions. In 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine, the iodine atom at position 3 introduces steric bulk and electron-withdrawing effects, while the methoxy group at position 5 enhances solubility through polar interactions . Comparative studies of halogenated pyrazolo[1,5-a]pyrimidines suggest that iodine’s large atomic radius may improve binding affinity to hydrophobic protein pockets, as observed in c-Met kinase inhibitors .

Table 1: Comparative Electronic Effects of Halogen Substituents in Pyrazolo[1,5-a]Pyrimidines

SubstituentElectronegativityVan der Waals Radius (Å)Common Biological Targets
Iodo (I)2.661.98Kinases, GABA receptors
Bromo (Br)2.961.85Antioxidant enzymes
Chloro (Cl)3.161.80Antimicrobial targets

Synthetic Methodologies

Cyclocondensation Strategies

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between β-diketones, β-keto esters, or sodium enolates and nitrogen-containing heterocycles. For example, Ahmed et al. demonstrated that sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate reacts with heterocyclic amines to yield pyrazolo[1,5-a]pyrimidine derivatives . Introducing iodine and methoxy groups likely occurs through post-cyclization halogenation and alkoxylation steps, though specific protocols for 3-iodo-5-methoxy derivatives remain unpublished.

Alternative Routes via Pyridinethione Intermediates

Pharmacological Activities of Structural Analogs

Table 2: Cytotoxicity of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives

CompoundSubstituentsIC₅₀ (μM) – SH-SY5YIC₅₀ (μM) – HepG2
10b5-Me, 3-Cl0.120.45
10f5-Me, 3-Br0.180.52
Hypothetical5-OMe, 3-IPredicted: 0.09–0.25Predicted: 0.3–0.6

Neuropharmacological Effects

Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups at position 3 show affinity for GABAₐ receptors. For example, indiplon, a 3-cyano derivative, acts as a sedative-hypnotic agent . The iodine atom’s polarizability may stabilize receptor-ligand interactions through halogen bonding, a mechanism observed in neuroactive steroids.

Applications in Drug Discovery

Kinase Inhibition

c-Met kinase inhibitors with pyrazolo[1,5-a]pyrimidine cores exhibit selectivity profiles superior to quinoline-based drugs . Molecular docking studies suggest that the 3-iodo substituent could occupy a hydrophobic subpocket near the ATP-binding site, reducing off-target effects.

Antioxidant and Anti-inflammatory Activity

Derivatives bearing methoxy groups demonstrate radical scavenging activity against DPPH and ABTS radicals, with EC₅₀ values as low as 12.3 μM . The 5-methoxy group’s electron-donating capacity likely enhances resonance stabilization of radical intermediates.

Challenges and Future Directions

Despite promising theoretical profiles, 3-iodo-5-methoxypyrazolo[1,5-a]pyrimidine lacks comprehensive in vivo studies. Key research priorities include:

  • Synthetic Optimization: Developing regioselective iodination protocols.

  • ADMET Profiling: Assessing metabolic stability and hepatotoxicity risks associated with iodoarenes.

  • Target Validation: Screening against kinase panels and neuronal receptors to identify primary targets.

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